molecular formula C17H30O3 B14633681 2-Methoxyhexadec-4-ynoic acid CAS No. 56758-86-2

2-Methoxyhexadec-4-ynoic acid

Cat. No.: B14633681
CAS No.: 56758-86-2
M. Wt: 282.4 g/mol
InChI Key: GWRFFVVMYYNBDQ-UHFFFAOYSA-N
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Description

2-Methoxyhexadec-4-ynoic acid is an organic compound characterized by the presence of a methoxy group, a carboxylic acid group, and a triple bond within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyhexadec-4-ynoic acid typically involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the methoxy group and the carboxylic acid functionality. One common method involves the use of a Grignard reagent to form the carbon-carbon bond, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using robust and scalable methods such as the use of organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhexadec-4-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyhexadec-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyhexadec-4-ynoic acid involves its interaction with specific molecular targets and pathways. The presence of the triple bond and the methoxy group allows it to participate in various chemical reactions, which can modulate biological pathways and exert specific effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hex-2-en-4-ynoic acid: Similar structure with a double bond instead of a methoxy group.

    Oct-2-ynoic acid: Shorter carbon chain with similar functional groups.

    4-Aminohex-5-ynoic acid: Contains an amino group instead of a methoxy group.

Uniqueness

2-Methoxyhexadec-4-ynoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the methoxy functionality is required.

Properties

CAS No.

56758-86-2

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

2-methoxyhexadec-4-ynoic acid

InChI

InChI=1S/C17H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-12,15H2,1-2H3,(H,18,19)

InChI Key

GWRFFVVMYYNBDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCC(C(=O)O)OC

Origin of Product

United States

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